molecular formula C7H11N3O3 B109578 beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol CAS No. 56750-04-0

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol

Cat. No.: B109578
CAS No.: 56750-04-0
M. Wt: 185.18 g/mol
InChI Key: QBBJCFDTZBBBRB-UHFFFAOYSA-N
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Description

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol typically involves the nitration of imidazole derivatives followed by alkylation. One common method involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, which is then reacted with an appropriate alkylating agent to introduce the propan-1-ol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, alkylation, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating infections caused by bacteria and protozoa.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and pathways involved in the survival and replication of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol is unique due to its specific structural features and the presence of the propan-1-ol group, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(4-11)9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBJCFDTZBBBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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